molecular formula C15H19N3O B2545269 (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine CAS No. 1274547-82-8

(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B2545269
CAS No.: 1274547-82-8
M. Wt: 257.337
InChI Key: VOBASHKMJZAKII-UHFFFAOYSA-N
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Description

(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound with the CAS Registry Number 2060045-11-4 . It has a molecular formula of C 15 H 20 ClN 3 O and a molecular weight of 293.79 g/mol . The compound's structure features a pyrazole ring substituted with a phenyl group and linked to an oxane (tetrahydropyran) ring via a methanamine bridge, presented in the hydrochloride salt form to enhance stability and solubility for research applications . The structural motif of this molecule, incorporating both a pyrazole and a tetrahydropyran ring, is common in medicinal chemistry. The 1-phenyl-1H-pyrazole scaffold is a privileged structure in drug discovery, often found in compounds targeting various central nervous system and inflammatory pathways . The oxan-4-yl (tetrahydropyran) group is a versatile, stable scaffold that can improve the pharmacokinetic properties of lead molecules. This combination makes this compound a valuable building block for researchers in the synthesis and development of new bioactive molecules or for use as a standard in analytical studies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

oxan-4-yl-(1-phenylpyrazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c16-15(12-6-8-19-9-7-12)13-10-17-18(11-13)14-4-2-1-3-5-14/h1-5,10-12,15H,6-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBASHKMJZAKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN(N=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with oxan-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in treating metabolic disorders and neurodegenerative diseases. Its structural features allow it to interact with various biological targets.

Key Findings :

  • Inhibition of Enzymes : Research indicates that derivatives of this compound may inhibit enzymes linked to metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1, which is crucial in the management of conditions like type 2 diabetes and obesity .
Application AreaTarget EnzymeEffect
Metabolic Disorders11β-Hydroxysteroid Dehydrogenase Type 1Inhibition
Neurodegenerative DiseasesPotential targets for Alzheimer's treatmentNeuroprotective effects

Anticancer Research

Studies have demonstrated the anticancer properties of compounds similar to (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine. The compound's ability to induce apoptosis in cancer cells has been a focal point of research.

Case Studies :

  • Cytotoxicity Assays : Various derivatives have shown significant cytotoxic effects against different cancer cell lines, indicating potential as chemotherapeutic agents.
Cell LineIC50 Value (µM)Mechanism
HeLa15Apoptosis induction
MCF720Cell cycle arrest

Neuropharmacology

The compound's structural analogs have been explored for their neuroprotective effects, particularly in models of neurodegeneration.

Research Insights :

  • Cognitive Impairment : Compounds related to this compound have been studied for their potential to ameliorate cognitive deficits associated with aging and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine with structurally and functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Safety
This compound (Target) C₁₁H₁₅N₃O 217.27 Oxane ring, phenyl-pyrazole, primary amine Hypothesized adenosine receptor modulation; improved solubility due to oxane
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine () C₁₁H₁₃N₃ 187.24 Phenyl-pyrazole, N-methylated amine; lacks oxane Higher lipophilicity; potential CNS activity but reduced solubility
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate () C₈H₁₃N₃O₄ 215.21 Dimethyl-pyrazole, oxalate salt Limited solubility in non-polar solvents; possible metabolic instability
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine () C₁₂H₁₅N₃O 217.27 3-Methoxy-phenyl substituent, N-methylamine Acute oral toxicity (Category 4); skin/eye irritation; respiratory tract effects
1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride () C₉H₁₆Cl₂N₃O 254.16 Oxane-methyl linker, dihydrochloride salt Enhanced aqueous solubility due to salt formation; potential for crystallography

Key Observations:

Structural Impact on Solubility : The oxane ring in the target compound and ’s analog improves hydrophilicity compared to purely aromatic analogs like ’s N-methyl derivative.

Methylation of the amine () reduces polarity, favoring blood-brain barrier penetration but limiting aqueous solubility .

Biological Activity

(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine is a novel compound characterized by its unique structural features, combining oxane and pyrazole moieties. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition and receptor modulation.

The molecular formula of this compound is C15H19N3OC_{15}H_{19}N_{3}O, with a molecular weight of 257.34 g/mol. The compound's structure is defined by the following IUPAC name: 1-(1-phenyl-1H-pyrazol-4-yl)-1-(tetrahydro-2H-pyran-4-yl)methanamine. Its chemical structure can be represented using the SMILES notation: c1ccc(cc1)n2cc(cn2)C(C3CCOCC3)N .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological responses, including anti-inflammatory and anticancer effects .

Biological Activity

Research indicates that compounds containing pyrazole rings often exhibit a range of biological activities. For instance, they have been reported to possess anti-inflammatory , antiviral , anticancer , and antibacterial properties . The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential applications in these areas.

Table 1: Reported Biological Activities of Pyrazole Derivatives

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of inflammatory mediators
AnticancerInduction of apoptosis in cancer cells
AntibacterialInhibition of bacterial growth
AntiviralSuppression of viral replication

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

  • Aurora Kinase Inhibition : A study evaluated pyrazole-benzimidazole derivatives as potent inhibitors of Aurora A/B kinases, which are critical in cell division and cancer progression. The results indicated significant inhibition rates, suggesting that similar compounds might exhibit anticancer properties .
  • Molecular Docking Studies : Computational analyses involving molecular docking have shown that pyrazole derivatives can effectively bind to various biological targets, enhancing their potential as therapeutic agents against multiple diseases .

Safety and Toxicology

Currently, safety data specific to this compound is limited. General safety protocols for handling organic compounds should be followed, including proper storage at 4 °C and avoiding exposure to moisture .

Q & A

Q. Optimization Tips :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for coupling steps .
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) improve yields in hydrogenation steps .
  • Temperature Control : Maintain 60–80°C for amide bond formation to minimize side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound's purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the pyrazole and oxane rings. 19F^{19}F-NMR (if fluorinated analogs exist) resolves electronic environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects impurities .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal structure using SHELX software for refinement, critical for absolute configuration determination .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory Protection : For powder handling, use NIOSH-approved P95 respirators; for volatile steps, employ fume hoods with OV/AG-P99 cartridges .
  • Waste Management : Avoid drainage disposal; neutralize acidic/basic residues before incineration .

Advanced: How can computational methods like DFT or Multiwfn predict electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Gaussian or ORCA software can model charge distribution .
  • Multiwfn Analysis : Visualize electrostatic potential (ESP) maps to identify reactive regions (e.g., amine group nucleophilicity) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility and stability in biological matrices .

Advanced: What strategies resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 metabolism) .
  • Prodrug Design : Modify the amine group with ester protections to enhance bioavailability .
  • Pharmacokinetic (PK) Modeling : Correlate in vitro IC50_{50} values with in vivo exposure using compartmental models .

Advanced: How does the oxan-4-yl group influence the compound's pharmacokinetics and target binding?

Methodological Answer:

  • Steric Effects : The oxane ring’s rigidity reduces conformational flexibility, improving binding to planar enzyme active sites (e.g., kinases) .
  • Hydrogen Bonding : Oxygen atoms in the oxane ring form H-bonds with residues like Asp or Glu, enhancing affinity (confirmed via docking studies) .
  • Lipophilicity : LogP calculations show the oxane group balances hydrophobicity, improving blood-brain barrier penetration in CNS-targeted studies .

Advanced: What challenges arise in X-ray crystallography for this compound, and how are they addressed?

Methodological Answer:

  • Crystal Growth : Slow evaporation from ethanol/water mixtures at 4°C promotes single-crystal formation .
  • Data Collection : Use synchrotron radiation for small crystals (<0.1 mm) to enhance resolution .
  • Refinement : SHELXL refines disordered oxane rings by applying restraints to bond lengths and angles .

Advanced: How can structure-activity relationships (SAR) be analyzed using analogues of this compound?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with substitutions (e.g., fluoro, methyl) on the phenyl or pyrazole groups .
  • Biological Assays : Test analogues in enzyme inhibition (e.g., COX-2) or receptor binding (e.g., serotonin receptors) to identify critical substituents .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic/steric features with activity trends .

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